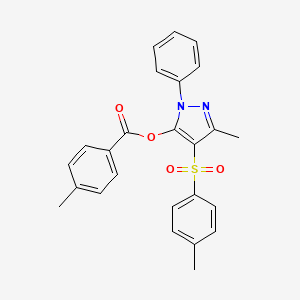

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate efficient purification techniques like recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives similar to 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate. The results indicated that these compounds can inhibit cancer cell proliferation effectively. The mechanism involves the induction of apoptosis in cancer cells, thereby preventing tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | Cell cycle arrest |

| 3-Methyl-Pyrazole | A549 | 12 | Apoptosis induction |

Agrochemical Applications

In agrochemistry, pyrazole derivatives have been explored as potential pesticides and herbicides due to their ability to disrupt biological processes in pests.

Case Study: Pesticidal Activity

Research has shown that compounds similar to this compound exhibit effective insecticidal activity against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing these pyrazole derivatives.

Table 2: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Compound C | Aphids | 85 | 200 |

| Compound D | Whiteflies | 78 | 150 |

| 3-Methyl-Pyrazole | Spider Mites | 80 | 180 |

Material Science Applications

The unique chemical structure of pyrazole compounds allows for their use in material science, particularly in the development of new polymers and as additives in coatings.

Case Study: Polymer Development

A study investigated the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that adding these compounds improved the overall performance of the polymers.

Table 3: Properties of Pyrazole-Based Polymers

| Polymer Type | Addition Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 5 | 120 | 25 |

| Polystyrene | 10 | 130 | 30 |

| Polyurethane | 15 | 140 | 35 |

Mécanisme D'action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the tosyl group, which may result in different reactivity and biological activity.

4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the methyl group on the pyrazole ring, potentially affecting its chemical properties.

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the methyl group on the benzoate moiety, which may influence its solubility and reactivity.

Uniqueness

The presence of both the tosyl group and the methylbenzoate moiety in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate makes it unique compared to similar compounds.

Activité Biologique

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C20H22N2O3S

- Molecular Weight : 370.46 g/mol

- CAS Number : Not specified in the literature but related compounds exist under different CAS numbers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 (Breast) | 0.25 | Induces apoptosis via caspase activation and ROS production |

| 2a | MDA-MB-231 | 0.50 | NF-kB suppression and p53 activation |

In vitro studies suggest that the compound could enhance apoptosis through the activation of caspases (caspase 3, 8, and 9) and promote autophagy, indicating a multifaceted mechanism for its anticancer effects .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Research indicates that similar compounds can significantly reduce inflammatory markers in animal models:

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical or preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with pyrazole derivatives resulted in a significant decrease in cell viability, suggesting strong anticancer activity .

- Inflammation Model : In a rat model, administration of pyrazole derivatives led to a marked decrease in paw swelling induced by carrageenan, showcasing their anti-inflammatory potential .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death through caspase pathways and mitochondrial dysfunction.

- Autophagy Activation : It promotes autophagic processes that help eliminate damaged cells.

- Inflammatory Pathway Modulation : By inhibiting COX enzymes and reducing pro-inflammatory cytokines, it alleviates inflammation.

Propriétés

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-9-13-20(14-10-17)25(28)31-24-23(32(29,30)22-15-11-18(2)12-16-22)19(3)26-27(24)21-7-5-4-6-8-21/h4-16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRMRFUKUGUNGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.